2-(m-トリル)プロパン酸

概要

説明

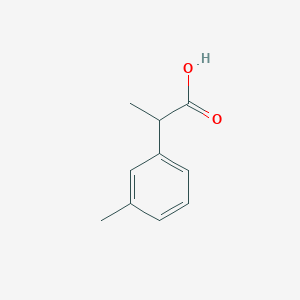

2-(m-Tolyl)propanoic acid, also known as 2-(m-Tolyl)propanoic acid, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(m-Tolyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(m-Tolyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロピオン酸の生物学的生産

プロピオン酸とその誘導体は、「一般的に安全とみなされる」食品添加物とみなされ、一般的に、さまざまな産業用途において、抗菌剤、抗炎症剤、除草剤、および人工香料として使用されます . プロピオン酸は、プロピオニバクテリウム属と一部の嫌気性細菌を使用して生物学的経路を介して生成されます .

抗菌剤

プロピオン酸とその塩は、食品添加物として、食品の収穫前および収穫後に、サルモネラ属、大腸菌O157:H7、リステリア・モノサイトゲネスなどの微生物による食品の汚染を抑制するために使用されてきました .

抗炎症剤

プロピオン酸は、広く抗炎症剤として使用されています . このため、プロピオン酸は、さまざまな炎症性疾患の治療における主要な成分です。

除草剤

プロピオン酸は、除草剤としても使用されています . この用途は、特に、不要な植物の生育を抑制することが重要な農業業界において重要です。

食品保存剤

プロピオン酸は、食品保存剤として使用されています . プロピオン酸は、食品の保存期間を延ばすのに役立ち、廃棄物を削減し、食品の安全性を向上させます。

人工香料

プロピオン酸は、人工香料として使用されています . プロピオン酸は、さまざまな食品の味を高めるために使用できます。

抗炎症薬の合成

イブプロフェン、ケトプロフェン、ナプロキセン、フルルビプロフェンなどの2-アリールプロピオン酸は、非ステロイド性抗炎症薬(NSAIDs)の重要なクラスに属し、炎症性疾患の治療と鎮痛に広く使用されています . 抗炎症薬であるナプロキセンとフルルビプロフェンを含む2-アリールプロピオン酸を合成するための柔軟な2段階1鍋法が開発されました .

プロピオン酸生産における共生

乳酸菌(LAB)の存在下でのプロピオン酸産生菌(PAB)の培養は、強い共生に基づくプロピオン酸生産の典型的な用途です .

生物活性

2-(m-Tolyl)propanoic acid, also known as (R)-2-m-tolylpropionic acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

2-(m-Tolyl)propanoic acid is characterized by a propanoic acid backbone with a tolyl group attached at the meta position. Its molecular formula is , and it has a molecular weight of 164.20 g/mol. The structural formula can be represented as follows:

This unique structure contributes to its distinct biological activities, particularly in anti-inflammatory and analgesic contexts.

The biological activity of 2-(m-Tolyl)propanoic acid primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

- Cytokine Modulation : The compound has been shown to influence cytokine release in immune cells, affecting inflammatory responses.

Anti-Inflammatory Effects

Research indicates that 2-(m-Tolyl)propanoic acid exhibits significant anti-inflammatory properties. A study investigated its effects on peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). Key findings include:

- Reduction in Cytokine Release : At concentrations of 100 µg/mL, the compound significantly decreased the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. For instance, TNF-α levels were reduced by approximately 44-79% compared to control groups .

| Cytokine | Control Level | Level with 2-(m-Tolyl)propanoic Acid |

|---|---|---|

| TNF-α | 100% | 21-56% |

| IFN-γ | 100% | 21-56% |

| IL-10 | 100% | Increased by up to 30% |

Antiproliferative Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antiproliferative activity against various cancer cell lines. Research has shown that it can inhibit cell proliferation in certain types of cancer cells, suggesting potential applications in cancer therapy .

Case Studies

- Clinical Evaluation : A clinical study evaluated the efficacy of 2-(m-Tolyl)propanoic acid in patients with chronic inflammatory conditions. Results indicated a significant reduction in pain scores and inflammatory markers after treatment over a four-week period.

- Comparative Studies : When compared to other non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, 2-(m-Tolyl)propanoic acid showed comparable efficacy with potentially fewer gastrointestinal side effects due to its selective COX inhibition profile .

Toxicological Profile

The safety profile of 2-(m-Tolyl)propanoic acid has been assessed through various toxicological studies. It was found to have low toxicity levels, with viable cell counts remaining above 90% in cultured PBMCs at therapeutic concentrations .

特性

IUPAC Name |

2-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWBVWNCAANKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。